molecular formula C21H31N3O4 B13215473 1-[(Benzyloxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid

Cat. No.: B13215473
M. Wt: 389.5 g/mol
InChI Key: FJIZNOKRRQTMLC-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperidine ring substituted with a benzyloxycarbonyl group and a piperazine ring with an isopropyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzyloxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperidine and piperazine intermediates separately, followed by coupling these intermediates under specific reaction conditions.

    Synthesis of Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, a common method involves the reaction of a suitable amine with a dihaloalkane under basic conditions to form the piperidine ring.

    Synthesis of Piperazine Intermediate: The piperazine ring can be synthesized by reacting a suitable diamine with a dihaloalkane. The isopropyl group can be introduced through alkylation reactions.

    Coupling Reaction: The final step involves coupling the piperidine and piperazine intermediates. This can be achieved through a nucleophilic substitution reaction, where the benzyloxycarbonyl group is introduced using a suitable reagent such as benzyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the piperidine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloroformate in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Biological Studies: It can be used in studies involving receptor binding and enzyme inhibition due to its unique structure.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxycarbonyl group can act as a protecting group, while the piperidine and piperazine rings can interact with biological targets through hydrogen bonding and hydrophobic interactions. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Benzyloxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. The presence of both piperidine and piperazine rings, along with the benzyloxycarbonyl and isopropyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H31N3O4

Molecular Weight

389.5 g/mol

IUPAC Name

1-phenylmethoxycarbonyl-5-(4-propan-2-ylpiperazin-1-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C21H31N3O4/c1-16(2)22-8-10-23(11-9-22)19-12-18(20(25)26)13-24(14-19)21(27)28-15-17-6-4-3-5-7-17/h3-7,16,18-19H,8-15H2,1-2H3,(H,25,26)

InChI Key

FJIZNOKRRQTMLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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